molecular formula C18H18N2O3 B4146426 3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one

3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one

Cat. No.: B4146426
M. Wt: 310.3 g/mol
InChI Key: KBLBNTYCQVQPEF-UHFFFAOYSA-N
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Description

3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 2-methoxyphenol: This can be achieved through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Formation of 3-(2-methoxyphenoxy)propyl bromide: The 2-methoxyphenol is then reacted with 1,3-dibromopropane in the presence of a base such as sodium hydride to form 3-(2-methoxyphenoxy)propyl bromide.

    Synthesis of 4(3H)-quinazolinone: This involves the cyclization of anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Coupling Reaction: Finally, the 3-(2-methoxyphenoxy)propyl bromide is coupled with 4(3H)-quinazolinone in the presence of a base like potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-[3-(2-hydroxyphenoxy)propyl]-4(3H)-quinazolinone.

    Reduction: Formation of 3-[3-(2-methoxyphenoxy)propyl]-dihydroquinazolinone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methoxyphenyl)propionic acid
  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid
  • 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-

Uniqueness

3-[3-(2-Methoxyphenoxy)propyl]quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[3-(2-methoxyphenoxy)propyl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-22-16-9-4-5-10-17(16)23-12-6-11-20-13-19-15-8-3-2-7-14(15)18(20)21/h2-5,7-10,13H,6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLBNTYCQVQPEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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